2-Bromo-6-chloro-3-methyl-5-nitropyridine
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Overview
Description
2-Bromo-6-chloro-3-methyl-5-nitropyridine is a halogenated pyridine derivative with the molecular formula C6H4BrClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-methyl-5-nitropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 2-chloro-6-methyl-3-nitropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-3-methyl-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: 2-Bromo-6-chloro-3-methyl-5-aminopyridine.
Oxidation: 2-Bromo-6-chloro-3-carboxypyridine or 2-Bromo-6-chloro-3-formylpyridine.
Scientific Research Applications
2-Bromo-6-chloro-3-methyl-5-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-methyl-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and a nitro group can influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-6-methyl-5-nitropyridine
- 2-Bromo-5-nitropyridine
- 2-Chloro-6-methyl-3-nitropyridine
Uniqueness
The combination of bromine, chlorine, and nitro groups on the pyridine ring provides a versatile platform for further functionalization and derivatization .
Properties
Molecular Formula |
C6H4BrClN2O2 |
---|---|
Molecular Weight |
251.46 g/mol |
IUPAC Name |
2-bromo-6-chloro-3-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3 |
InChI Key |
WUMQRPQASHTBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Br)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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